molecular formula C15H14N2O2S B13805361 (6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester CAS No. 57626-46-7

(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester

Katalognummer: B13805361
CAS-Nummer: 57626-46-7
Molekulargewicht: 286.4 g/mol
InChI-Schlüssel: UGRRTOSUOZAXBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester is a heterocyclic compound that combines the structural motifs of imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the imidazo[2,1-B]thiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Wissenschaftliche Forschungsanwendungen

(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of (6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound may also induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester is unique due to its specific structural features and the combination of imidazole and thiazole rings.

Eigenschaften

CAS-Nummer

57626-46-7

Molekularformel

C15H14N2O2S

Molekulargewicht

286.4 g/mol

IUPAC-Name

ethyl 2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetate

InChI

InChI=1S/C15H14N2O2S/c1-2-19-14(18)8-12-10-20-15-16-13(9-17(12)15)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3

InChI-Schlüssel

UGRRTOSUOZAXBQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.